ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate
Overview
Description
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate is a chemical compound with a complex structure that includes a cyano group, a hydrazone moiety, and an ester functional group
Preparation Methods
The synthesis of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate undergoes various chemical reactions, including:
Cyclization Reactions: This compound can undergo cyclization to form triazine derivatives under different solvent conditions.
Substitution Reactions: The hydrazone moiety can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Scientific Research Applications
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be utilized in catalysis or as sensors. Additionally, the cyano group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate can be compared with similar compounds such as ethyl (2-cyanoacetyl)carbamate and other hydrazone derivatives. These compounds share similar functional groups but differ in their specific structures and reactivity. The unique combination of the cyano, hydrazone, and ester groups in this compound makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-17-11(16)7-9(8(2)3)13-14-10(15)5-6-12/h8H,4-5,7H2,1-3H3,(H,14,15)/b13-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQGIUCPBPKMP-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC#N)/C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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